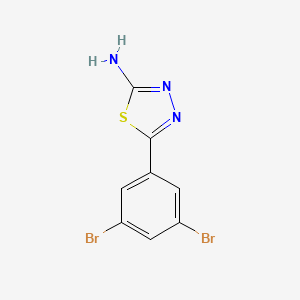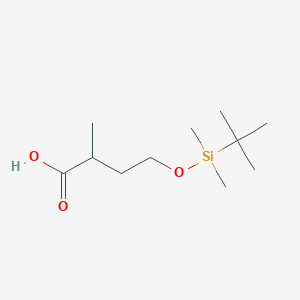![molecular formula C16H23NO2S B13685575 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H23NO2S and a molecular weight of 293.43 g/mol . The compound features a pyrrolidine ring substituted with a 4-(methylthio)phenyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 4-(Methylthio)phenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-(methylthio)phenyl group. This can be achieved through nucleophilic substitution reactions.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrrolidine ring and the 4-(methylthio)phenyl group contribute to its binding affinity and specificity. The Boc protecting group can be removed to expose the free amine, which can then participate in further chemical reactions or interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine can be compared with other pyrrolidine derivatives:
Pyrrolidine: The parent compound, pyrrolidine, lacks the 4-(methylthio)phenyl group and the Boc protecting group, making it less complex and less specific in its interactions.
Pyrrolizines: These compounds contain a fused pyrrolidine ring and have different biological activities and applications.
Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position, which alters its chemical reactivity and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive and suitable for different applications.
This compound stands out due to its unique combination of the pyrrolidine ring, the 4-(methylthio)phenyl group, and the Boc protecting group, which together confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C16H23NO2S |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
tert-butyl 3-(4-methylsulfanylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-10-9-13(11-17)12-5-7-14(20-4)8-6-12/h5-8,13H,9-11H2,1-4H3 |
InChI-Schlüssel |
YALMMEFDNFBRGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-Cbz-N2-methyl-N1-[2-(methylamino)ethyl]ethane-1,2-diamine Dihydrochloride](/img/structure/B13685494.png)


![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13685506.png)
![3,5-Dimethyl-4-(4-nitrophenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13685509.png)






![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)


